molecular formula C13H16ClNO B2808705 9-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine CAS No. 1153403-24-7

9-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Cat. No.: B2808705
CAS No.: 1153403-24-7
M. Wt: 237.73
InChI Key: BYOMVGHSUZTXDM-UHFFFAOYSA-N
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Description

9-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a chemical compound with the molecular formula C13H16ClNO and a molecular weight of 237.73 g/mol . This compound is characterized by its unique structure, which includes a benzoxepin ring system substituted with a chlorine atom and a cyclopropylamine group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 9-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

9-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yields and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

9-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 9-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .

Comparison with Similar Compounds

9-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

9-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-11-4-1-3-10-12(15-9-6-7-9)5-2-8-16-13(10)11/h1,3-4,9,12,15H,2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOMVGHSUZTXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C(=CC=C2)Cl)OC1)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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